molecular formula C11H11ClF3N3 B7811038 6-chloro-3-methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine

6-chloro-3-methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine

Cat. No.: B7811038
M. Wt: 277.67 g/mol
InChI Key: UBRQISUTLURULR-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine is a chemical building block designed for medicinal chemistry and agricultural science research. As a derivative of the privileged pyrazolo[3,4-b]pyridine scaffold, it is of significant interest for constructing novel pharmacologically active compounds . This fused heterocyclic system is known to mimic purine bases, allowing it to interact with a variety of biological targets . The core pyrazolo[3,4-b]pyridine structure is present in compounds with a wide spectrum of documented biological activities, including serving as kinase inhibitors , antitumor agents , and antimicrobial agents . Furthermore, recent studies highlight the potential of substituted pyrazolo[3,4-b]pyridines in agrochemistry, where certain derivatives have demonstrated effective plant growth-regulating activity, contributing to increased crop yield . The presence of multiple functional groups on this molecule, including the chloro and trifluoromethyl substituents, makes it a versatile intermediate for further synthetic elaboration via cross-coupling reactions and other derivatizations to explore structure-activity relationships . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-chloro-3-methyl-2-propyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3N3/c1-3-4-18-6(2)9-7(11(13,14)15)5-8(12)16-10(9)17-18/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRQISUTLURULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C2C(=CC(=NC2=N1)Cl)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method, adapted from, utilizes 2-chloro-3-nitropyridine derivatives as starting materials. The protocol involves:

  • SNAr reaction with β-keto esters to form pyridinyl keto esters.

  • Modified Japp–Klingemann reaction with arenediazonium tosylates to generate hydrazones.

  • Cyclization under mild basic conditions (e.g., pyrrolidine) to annulate the pyrazole ring.

Representative Procedure:

  • Step 1 : 2-Chloro-3-nitropyridine (2a ) reacts with ethyl acetoacetate in DMF/K2CO3 at 60°C to yield pyridinyl keto ester (85% yield).

  • Step 2 : Azo-coupling with 2-cyanophenyldiazonium tosylate in MeCN/pyridine forms hydrazone intermediate 4a .

  • Step 3 : Cyclization with pyrrolidine at 40°C affords pyrazolo[4,3-b]pyridine 5a (71% yield).

Adaptations for Target Compound

  • Trifluoromethyl Introduction : Replace ethyl acetoacetate with CF3-containing β-keto esters (e.g., ethyl 4,4,4-trifluoroacetoacetate).

  • Propyl Group Installation : Post-cyclization N-alkylation using propyl bromide/K2CO3 in DMF.

  • Chloro Retention : Nitro-to-chloro reduction via Pd/C/H2 or retention from 2-chloro precursor.

Optimization Data

ParameterOptimal ConditionYield Impact
Base for CyclizationPyrrolidine+15% vs. DBU
Temperature40°C71% vs. 58%
SolventMeCNMinimal side products

Method 2: Hydroxylamine-Mediated Cyclocondensation

Patent-Based Approach

This one-pot method employs 2-chloro-3-pyridinecarboxaldehyde, hydroxylamine hydrochloride, and triethylamine in DMF:

  • Oxime Formation : Aldehyde reacts with NH2OH·HCl to form pyridine oxime.

  • Cyclization : Intramolecular dehydration forms the pyrazole ring.

Scalability Data:

  • Molar Ratio (NH2OH·HCl : Aldehyde) : 2.5:1 maximizes yield (85%).

  • Solvent : DMF enhances solubility of intermediates.

Modifications for Target Substituents

  • Trifluoromethyl Source : Use 3-(trifluoromethyl)pyridinecarboxaldehyde.

  • Chloro Retention : Retain 2-chloro substituent from starting aldehyde.

  • Post-Synthetic Alkylation : Introduce propyl group via Mitsunobu reaction or alkyl halide coupling.

Method 3: Three-Component Assembly

FeCl3-Catalyzed Synthesis

This approach combines:

  • Substituted salicylic aldehydes (replace with CF3-aldehydes)

  • β-Keto esters (e.g., ethyl acetoacetate for methyl group)

  • 5-Aminopyrazoles (pre-functionalized with propyl)

Key Advantages:

  • Convergent Synthesis : Simultaneous introduction of three substituents.

  • Catalyst Efficiency : FeCl3 enables mild conditions (60°C, 6h).

Reaction Optimization

ComponentRoleTarget Adaptation
Aldehyde4-Trifluoromethyl source4-CF3-salicylic aldehyde
β-Keto Ester3-Methyl sourceEthyl acetoacetate
5-Aminopyrazole2-Propyl carrier1-Propyl-5-aminopyrazole

Comparative Analysis of Methods

MetricMethod 1Method 2Method 3
Total Yield65–71%71–85%55–68%
FunctionalizationSequentialConvergentConvergent
CF3 CompatibilityModerateHighHigh
Propyl InstallationPost-alkylationPost-alkylationPre-functionalized

Experimental Considerations

Purification Challenges

  • Regioisomers : Column chromatography (SiO2/CHCl3) resolves 1H/2H pyrazole forms.

  • Acetyl Migration : Monitor via 1H NMR (δ 2.1–2.3 ppm for acetyl) .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most promising applications of this compound lies in its potential as an anticancer agent. Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit selective cytotoxicity against various cancer cell lines. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for further development in cancer therapeutics.

Mechanism of Action
The compound is believed to act through the inhibition of specific kinases involved in cancer cell proliferation. Studies have shown that pyrazolo[3,4-b]pyridines can inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Agrochemical Applications

Herbicidal Properties
Research has identified that compounds similar to 6-chloro-3-methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine possess herbicidal properties. These compounds can selectively inhibit the growth of certain weeds while being less harmful to crop plants. The trifluoromethyl group contributes to the herbicidal activity by enhancing the compound's stability and efficacy in various environmental conditions.

Pesticidal Activity
In addition to herbicidal applications, this compound also shows promise as a pesticide. Its structural characteristics allow it to interact effectively with insect enzymes, potentially leading to disruption of essential metabolic pathways in pests.

Materials Science

Synthesis of Functional Materials
The unique chemical structure of this compound makes it suitable for use in the development of functional materials. Its ability to form stable complexes with metal ions can be exploited in catalysis and sensor technologies.

Polymer Chemistry
In polymer chemistry, this compound can serve as a building block for creating polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it valuable for high-performance applications.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Medicinal ChemistryResearch on CDK InhibitionDemonstrated selective cytotoxicity against cancer cells and inhibition of CDK activity.
AgrochemicalsHerbicidal Activity StudyIdentified selective herbicidal properties against common agricultural weeds.
Materials ScienceFunctional Material DevelopmentExplored synthesis routes for creating advanced materials with enhanced properties.

Mechanism of Action

The mechanism of action of 6-chloro-3-methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name / ID Substituents Molecular Weight (g/mol) Biological Activity / Application Reference
6-Chloro-3-methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine (Target) 6-Cl, 3-Me, 2-Pr, 4-CF3 277.68 Building block; discontinued
6-Chloro-3-(4-ethylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (33) 6-Cl, 3-(4-ethylphenyl), 4-CF3 346.77 Intermediate for OXA-48β-lactamase inhibitors
6-Chloro-2-isobutyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine (ZX-AC007965) 6-Cl, 2-isobutyl, 4-CF3 277.68 Building block; available
APcK110 6-(3,5-dimethoxyphenyl), 3-(4-fluorophenyl) ~420 (estimated) Kit kinase inhibitor
2-[[2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl]sulfanyl]acetic acid 2-Pr, 4-CF3, 6-sulfanyl acetic acid 305.28 Antimicrobial/anticancer potential
Key Observations :

4-Trifluoromethyl is conserved across multiple derivatives (e.g., Target, 33, ZX-AC007965), indicating its critical role in stabilizing π-π interactions with enzyme active sites . 6-Substituent Variability: Chloro (Target, 33) vs. sulfanyl acetic acid () or aryl groups (APcK110) demonstrates flexibility for tuning target selectivity.

Sulfanyl acetic acid derivatives (e.g., ) introduce polar moieties, enhancing solubility and enabling covalent binding via thiol-reactive groups.

Challenges and Opportunities

  • Discontinuation of Target Compound : Commercial unavailability () may relate to synthetic complexity or stability issues compared to analogues like ZX-AC007965 (still in stock) .
  • Trifluoromethyl Group : A double-edged sword; while enhancing binding, it may increase metabolic resistance, complicating toxicity profiles .

Biological Activity

6-Chloro-3-methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine is a compound of interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H10ClF3N2
  • Molecular Weight : 252.65 g/mol
  • CAS Number : 1431720-68-1

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antiproliferative effects against different cancer cell lines and its potential mechanisms of action.

Antiproliferative Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antiproliferative activity. In particular, studies have shown that compounds with bulky substituents at specific positions can influence their effectiveness against cancer cells.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMV4-11 (leukemia)8.5Induction of apoptosis via PARP cleavage
6-Chloro derivativeK562 (CML)12.0Activation of caspase pathways
Isopropyl derivativeMCF-7 (breast cancer)>20Non-active

The above table summarizes the antiproliferative effects observed in various studies. The compound demonstrated notable activity against MV4-11 cells with an IC50 value of 8.5 µM, indicating its potential as a therapeutic agent in leukemia treatment.

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways by inducing cleavage of poly(ADP-ribose) polymerase (PARP) and activating caspases, which are crucial for programmed cell death.
  • Inhibition of Proliferation Markers : Studies reveal that treatment with this compound reduces the expression levels of proliferating cell nuclear antigen (PCNA), indicating a decrease in cell proliferation.
  • Microtubule Disruption : The compound also appears to induce fragmentation of microtubule-associated proteins, suggesting a role in disrupting cellular structural integrity during division.

Case Studies

Several studies have highlighted the biological significance of pyrazolo[3,4-b]pyridine derivatives:

  • Study on MV4-11 Cells : A recent investigation reported that treatment with pyrazolo[3,4-b]pyridine derivatives led to a significant reduction in cell viability and an increase in apoptotic markers after 24 hours of exposure.
  • K562 Cell Line Analysis : Another study focused on K562 cells revealed that the introduction of trifluoromethyl groups enhanced the antiproliferative effects compared to non-substituted counterparts.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-chloro-3-methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine, and what are the critical reaction steps?

  • Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, 3-aminoindazole derivatives can react with ethyl 4,4,4-trifluoro-3-oxobutanoate under reflux conditions to form trifluoromethylated intermediates. Subsequent chlorination using POCl₃ at reflux for 3 hours yields the final product. Key steps include regioselective cyclization and halogenation, with yields ranging from 35% to 85% depending on substituents .
  • Optimization : Reaction solvents (e.g., DMF or DMSO), temperature control (80–120°C), and stoichiometric ratios (e.g., 1:1.2 for amine:trifluoro-oxobutanoate) are critical for maximizing yields.

Q. How is the structure of this compound confirmed spectroscopically?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR analysis identifies substituents (e.g., trifluoromethyl at δ ~120 ppm in ¹³C, chloro at δ ~3.5 ppm in ¹H).
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ for C₁₁H₁₂ClF₃N₃).
  • XRD : Single-crystal X-ray diffraction resolves regiochemistry of the pyrazolo[3,4-b]pyridine core .

Q. What are the typical challenges in achieving regioselectivity during synthesis?

  • Approach : Steric and electronic effects dominate regioselectivity. For example, electron-withdrawing groups (e.g., -CF₃) favor cyclization at the 4-position. Catalytic additives (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) can enhance selectivity .
  • Troubleshooting : TLC monitoring and intermediate isolation (e.g., via column chromatography) are used to identify and mitigate side products.

Advanced Research Questions

Q. How can the kinase inhibitory activity of this compound be evaluated experimentally?

  • Assay Design :

  • In vitro kinase assays : Measure IC₅₀ values against target kinases (e.g., p38α/β) using ATP-competitive ELISA or fluorescence polarization.
  • Selectivity profiling : Test against a panel of 50+ kinases to identify off-target effects .
    • Data Interpretation : Compare inhibition curves (e.g., using GraphPad Prism) and validate with cellular assays (e.g., TNF-α suppression in macrophages) .

Q. What structural modifications enhance its pharmacokinetic properties while retaining kinase inhibition?

  • SAR Studies :

  • Substituent effects : Propyl groups at the 2-position improve metabolic stability, while chloro at the 6-position enhances target binding.
  • Trifluoromethyl : Increases lipophilicity (logP) and membrane permeability .
    • Experimental Validation : Synthesize analogs (e.g., replacing -CF₃ with -CN or -CH₃) and compare solubility (HPLC), permeability (Caco-2 assays), and in vivo bioavailability .

Q. How can contradictory data on synthetic yields or bioactivity be resolved?

  • Case Example : Discrepancies in chlorination yields (35–98% in POCl₃) may arise from trace moisture or impurities. Solutions include rigorous drying of reagents, inert atmosphere (N₂/Ar), and quality control via GC-MS .
  • Bioactivity variability : Standardize assay protocols (e.g., ATP concentration, incubation time) and use reference inhibitors (e.g., SB203580 for p38) as internal controls .

Q. What strategies enable gram-scale synthesis with high purity?

  • Process Chemistry :

  • Chlorination scale-up : Use excess POCl₃ (3–5 eq) and extended reflux (4–6 hours) for complete conversion.
  • Purification : Recrystallization from ethanol/water or preparative HPLC (C18 column, 70% acetonitrile) achieves >95% purity .

Methodological Notes

  • Key References : Synthetic protocols , kinase assays , and SAR studies provide foundational methodologies.

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